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Abstract

This technical guide provides a comprehensive overview of the discovery and development of
OARV-771, a novel VHL-based Proteolysis Targeting Chimera (PROTAC) designed to degrade
the Bromodomain and Extra-Terminal (BET) family of proteins. OARV-771 is an ester-
substituted derivative of the earlier-generation BET degrader, ARV-771, engineered for
improved cell permeability and cellular activity. This document details the timeline of its
conceptualization and preclinical evaluation, its mechanism of action, and key quantitative data
from preclinical studies. Detailed experimental protocols for the characterization of this
compound are also provided, along with visualizations of its mechanism and relevant biological
pathways.

Discovery and Development Timeline

The development of OARV-771 is rooted in the pioneering work on BET protein degraders by
Arvinas, Inc. The timeline below outlines the key milestones in the discovery and preclinical
development of its parent compound, ARV-771, and the subsequent innovation leading to
OARV-771.

e June 6, 2016: The first comprehensive preclinical data on ARV-771 is published in the
Proceedings of the National Academy of Sciences by Raina et al. This study establishes
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ARV-771 as a potent, VHL-based pan-BET degrader with significant anti-tumor activity in
preclinical models of castration-resistant prostate cancer (CRPC)[1][2].

e 2017-2020: Further preclinical studies highlight the potential of ARV-771 in other cancer
types, such as mantle cell lymphoma and secondary acute myeloid leukemia, demonstrating
its broad therapeutic potential[3].

o December 23, 2021: A study by Klein VG, et al. in the Journal of Medicinal Chemistry
describes a strategy to optimize PROTAC permeability and cellular activity through amide-to-
ester substitution. This research leads to the design and synthesis of OARV-771, an ester
analog of an ARV-771-like compound, demonstrating enhanced permeability and more
potent degradation of BET proteins compared to its amide counterpart.

o Present Day: While ARV-771 demonstrated robust preclinical efficacy, Arvinas, Inc. has since
advanced other PROTACSs into clinical trials for various indications[4][5][6]. The development
status of ARV-771 and OARV-771 is not publicly disclosed as being in active clinical
development, suggesting they may serve as important preclinical tools and foundational
molecules for further optimization of BET degraders.

Mechanism of Action

OARV-771, like its predecessor ARV-771, is a heterobifunctional molecule designed to induce
the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome
system. It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau
(VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the
polyubiquitination of the BET protein, marking it for degradation by the proteasome.

The degradation of BET proteins has significant downstream effects on gene transcription. BET
proteins are epigenetic readers that play a crucial role in regulating the expression of key
oncogenes, including c-MYC, and are involved in androgen receptor (AR) signaling. By
degrading BET proteins, OARV-771 effectively downregulates these critical cancer-driving
pathways.
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Figure 1: Mechanism of OARV-771-induced BET protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771 and OARV-771 from

preclinical studies.

Table 1: In Vitro Degrad

ation and Proliferation
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Compound  Target Cell Line DCso (nM) ECso (nM) Reference
ARV-771 BRD2/3/4 22Rv1 <5 - [7]
OARV-771 BRD2 MV4;11 1 - [8]

BRD3 MV4;11 4 - [8]

BRD4 MV4;11 6 - [8]

Proliferation MV4;11 - 4 [8]

DCso: Concentration resulting in 50% degradation of the target protein. ECso: Concentration
resulting in a 50% maximal effect in a functional assay (e.g., anti-proliferative).

Table 2: Binding Affinity (Kd) of ARV-771

Target Kd (nM) Reference
BRD2 (BD1) 34 [7]
BRD2 (BD2) 4.7 [7]
BRD3 (BD1) 8.3 [7]
BRD3 (BD2) 7.6 [7]
BRD4 (BD1) 9.6 [7]
BRD4 (BD2) 7.6 [7]

Kd: Dissociation constant, a measure of binding affinity.

Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1
Xenograft Model
Tumor Growth

Treatment Group Dose and Schedule o Reference
Inhibition

ARV-771 30 mg/kg, s.c., daily Tumor Regression [1119]

s.c.: subcutaneous administration.
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Key Signaling Pathways

The degradation of BET proteins by OARV-771 leads to the downregulation of critical
oncogenic signaling pathways. The diagram below illustrates the central role of BET proteins in
transcription and how their degradation impacts cancer cell proliferation and survival.
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Figure 2: Signaling pathway affected by OARV-771-mediated BET degradation.

Experimental Protocols
Western Blotting for BET Protein Degradation

This protocol is adapted from methodologies described in preclinical studies of BET degraders

to assess the in vitro degradation of target proteins.

Cell Culture and Treatment: Plate cells (e.g., 22Rv1, MV4;11) in 6-well plates and allow them
to adhere overnight. Treat the cells with varying concentrations of OARV-771 or vehicle
control (e.g., DMSO) for the desired time period (e.g., 4, 8, 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample
buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a
PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3,
BRD4, and a loading control (e.g., GAPDH, (-actin) overnight at 4°C. Wash the membrane
with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room
temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Western Blot Workflow
Cell Treatment with . Protein Quantification Protein Transfer Immunoblotting
[ OARV-771 > ceryss (BCA Assay) >\ SDS-PAGE =% (pyDF Membrane) /> \ (Primary & Secondary Antibodies) | >\ CC" De‘ec""”j
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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